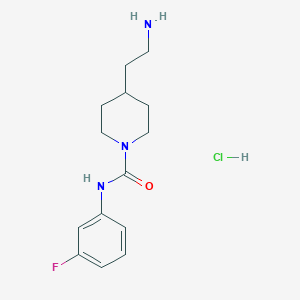

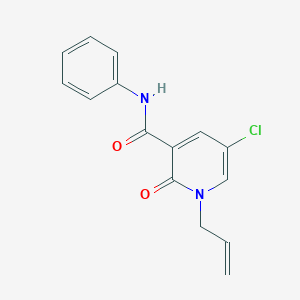

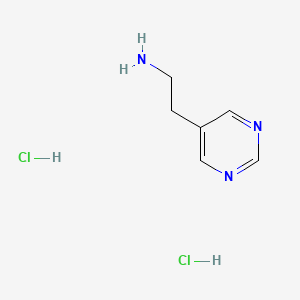

![molecular formula C11H10N2O4S B2643276 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid CAS No. 1495402-41-9](/img/structure/B2643276.png)

2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid” is a chemical compound with the CAS Number: 1495402-41-9 . It has a molecular weight of 267.29 .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “this compound”, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H11N2O4S/c1-2-17-11(16)13-10-12-7-4-3-6(9(14)15)5-8(7)18-10/h3-5,18H,2H2,1H3,(H,14,15)(H,12,13,16) .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

- Patel, Agravat, and Shaikh (2011) detailed the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable antimicrobial activity against bacteria and fungi. This demonstrates the potential of benzothiazole derivatives in developing antimicrobial agents Patel, Agravat, & Shaikh, 2011.

Synthetic Methodologies

Shimizu et al. (2009) developed a waste-free synthesis method for condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling, demonstrating the utility of such compounds in creating derivatives with solid-state fluorescence, highlighting the chemical versatility of benzothiazole derivatives Shimizu, Hirano, Satoh, & Miura, 2009.

Chavan and Pai (2007) explored the synthesis of N-substituted-3-chloro-2-azetidinones starting from 2-aminobenzothiazole-6-carboxylic acid, revealing the compounds' antibacterial activities against various microorganisms, which suggests potential applications in developing antibacterial agents Chavan & Pai, 2007.

Antineoplastic and Antifilarial Agents

- Ram et al. (1992) investigated the synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, finding significant antineoplastic and antifilarial activities in some compounds, indicating the potential of benzothiazole derivatives in medicinal chemistry Ram, Wise, Wotring, Mccall, & Townsend, 1992.

Corrosion Inhibition

- Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in 1 M HCl solution, demonstrating higher inhibition efficiencies and suggesting their potential use in industrial applications Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016.

Safety and Hazards

Propriétés

IUPAC Name |

2-(ethoxycarbonylamino)-1,3-benzothiazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c1-2-17-11(16)13-10-12-7-4-3-6(9(14)15)5-8(7)18-10/h3-5H,2H2,1H3,(H,14,15)(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCUJEGTIMXVIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

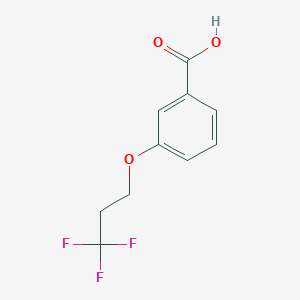

![2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol](/img/structure/B2643199.png)

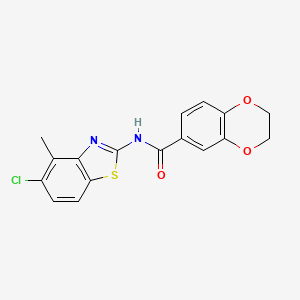

![6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2643201.png)

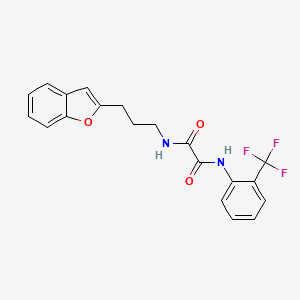

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2643208.png)

![(Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2643212.png)

![[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride](/img/structure/B2643214.png)